![molecular formula C19H16ClFN2O2 B2380002 1-[(2-クロロ-6-フルオロフェニル)メチル]-4-(3-エチルフェニル)ピラジン-2,3-ジオン CAS No. 898454-05-2](/img/structure/B2380002.png)

1-[(2-クロロ-6-フルオロフェニル)メチル]-4-(3-エチルフェニル)ピラジン-2,3-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

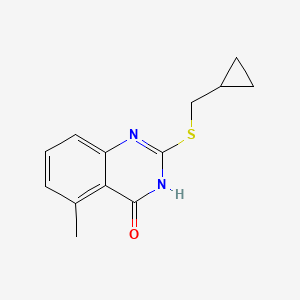

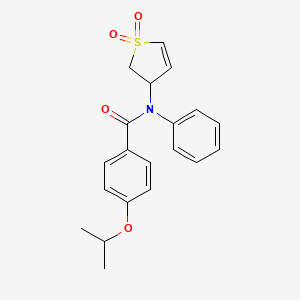

1-[(2-chloro-6-fluorophenyl)methyl]-4-(3-ethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a useful research compound. Its molecular formula is C19H16ClFN2O2 and its molecular weight is 358.8. The purity is usually 95%.

BenchChem offers high-quality 1-[(2-chloro-6-fluorophenyl)methyl]-4-(3-ethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2-chloro-6-fluorophenyl)methyl]-4-(3-ethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 研究者は、2-クロロ-6-フルオロフェネチルアミンを含むインドール誘導体の抗ウイルス活性を調査してきました。例えば:

- 2-(5-ブチル-3-クロロ-1-置換-1H-ピロール-2-イル)-1H-ベンゾ[d]イミダゾールは、2-クロロ-6-フルオロフェネチルアミンに関連する化合物であり、HeLa癌細胞に対する抗腫瘍活性を評価するために合成されました .

- 研究者は、インドール含有化合物のインビトロでの抗結核活性を調査してきました。 2-クロロ-6-フルオロフェネチルアミンに関する具体的な研究は限られていますが、他のインドール誘導体との構造的類似性から、この分野での可能性が示唆されています .

抗ウイルス活性

抗腫瘍活性

抗結核の可能性

要約すると、インドール系骨格を持つ2-クロロ-6-フルオロフェネチルアミンは、抗ウイルス、抗腫瘍、抗結核研究において有望です。 その多様な生物学的活性は、治療用途へのさらなる調査を正当化するものです . この化合物に関する具体的な研究は限られていることに注意してください。しかし、その可能性は将来の調査にとって興味深いものです。🌟

作用機序

Target of Action

It’s known that boronic acids and their esters, which this compound may be related to, are often used in the design of new drugs and drug delivery devices .

Mode of Action

Boronic acids and their esters are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura (sm) cross-coupling reaction, which this compound may participate in, is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water . This could potentially affect the compound’s bioavailability.

Result of Action

Boronic acids and their esters are often used in the design of new drugs and drug delivery devices , suggesting that this compound could have a significant impact at the molecular and cellular level.

Action Environment

The compound is sensitive to light and humidity and can easily decompose . Therefore, environmental factors such as light, humidity, and temperature can significantly influence the compound’s action, efficacy, and stability .

特性

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]-4-(3-ethylphenyl)pyrazine-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN2O2/c1-2-13-5-3-6-14(11-13)23-10-9-22(18(24)19(23)25)12-15-16(20)7-4-8-17(15)21/h3-11H,2,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUFUACXNZGXSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N2C=CN(C(=O)C2=O)CC3=C(C=CC=C3Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopentanecarboxamide](/img/structure/B2379922.png)

![3-(4-methylphenyl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B2379926.png)

![Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate](/img/structure/B2379931.png)

![5-Chloro-2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B2379932.png)

![Methyl 3-((7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2379933.png)

![2-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2379938.png)

![3-Ethyl-2-phenylimidazo[1,2-a]pyrazine](/img/structure/B2379940.png)

![2-(4-Chlorophenyl)-2-[6-[(4-chlorophenyl)-cyano-morpholin-4-ylmethyl]pyridazin-3-yl]-2-morpholin-4-ylacetonitrile](/img/structure/B2379941.png)